

3-(3-Fluorophenoxy)azetidine molecular weight

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine

Cat. No.: B010085

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An In-Depth Technical Guide to **3-(3-Fluorophenoxy)azetidine** for Advanced Research

Introduction

3-(3-Fluorophenoxy)azetidine is a heterocyclic organic compound that has garnered attention within the scientific community, particularly in the field of medicinal chemistry. As a substituted azetidine, it belongs to a class of four-membered nitrogen-containing heterocycles that are increasingly recognized as vital scaffolds in drug discovery.^{[1][2]} The unique structural characteristics of the azetidine ring, such as high ring strain and a three-dimensional conformation, can confer significant advantages to bioactive molecules, including improved solubility, metabolic stability, and pharmacokinetic profiles.^[1]

The incorporation of a 3-fluorophenoxy moiety further enhances its potential. Fluorine is a bioisostere of hydrogen but possesses unique electronic properties. Its strategic placement in a drug candidate can modulate pKa, improve binding affinity to target proteins, and block sites of metabolism, thereby enhancing the molecule's overall efficacy and durability. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of **3-(3-Fluorophenoxy)azetidine** for professionals engaged in drug development and chemical research.

Physicochemical Properties

3-(3-Fluorophenoxy)azetidine is typically a white to light yellow solid at room temperature.^[3]^[4] It exhibits limited solubility in water but is soluble in a variety of organic solvents.^{[3][4]} The key quantitative properties of the free base form are summarized in the table below. It is crucial

to distinguish the free base from its salt forms, such as the trifluoroacetic acid salt, which will have a different molecular weight.[5]

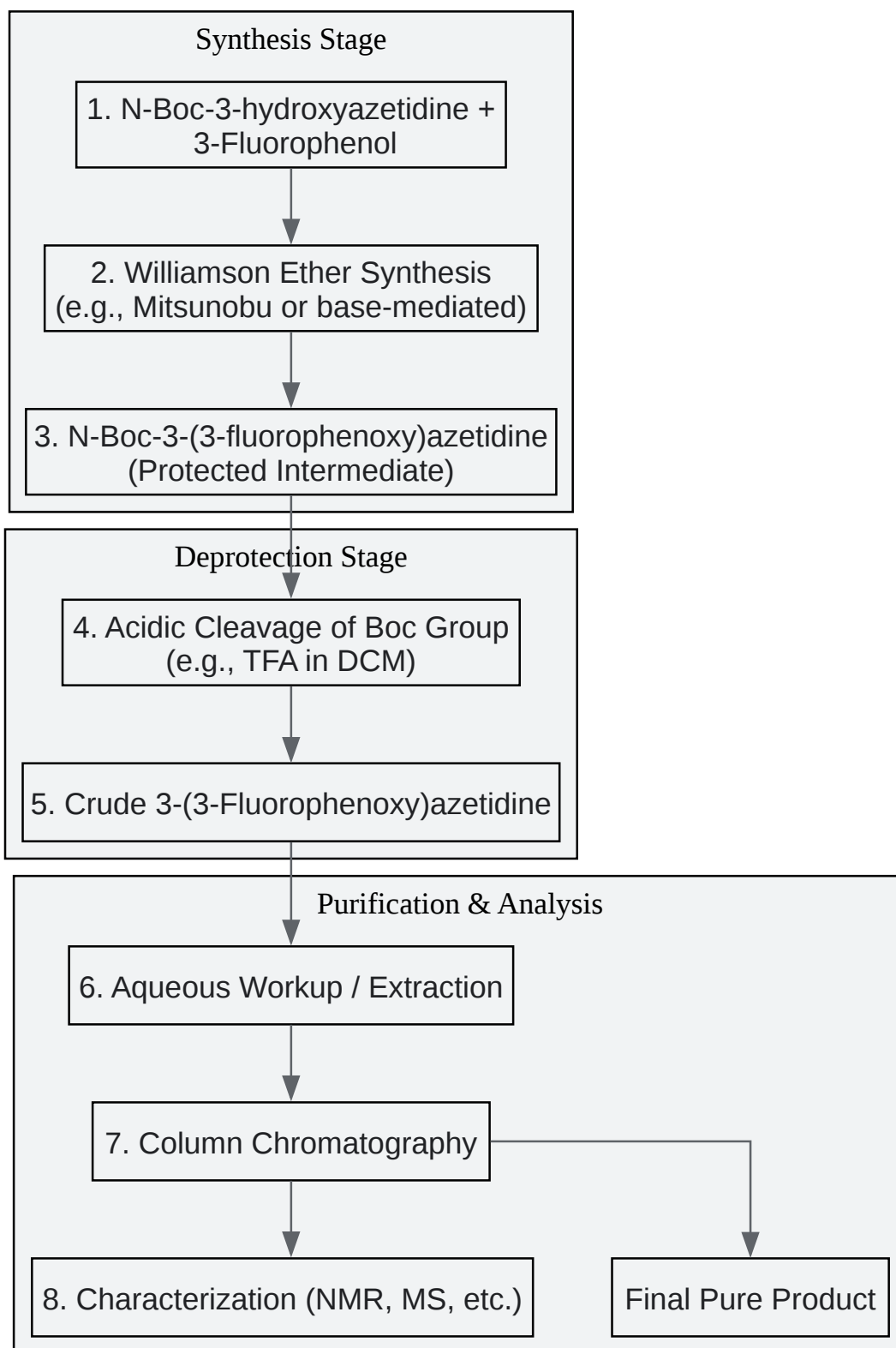
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ FNO	[3][4]
Molecular Weight	167.18 g/mol	[3][4][6]
CAS Number	106860-03-1	[3][7][8]
Density	1.188 g/cm ³	[3][4]
Boiling Point	230 °C	[3][4]
Flash Point	93 °C	[3][4]
Predicted pKa	9.30 ± 0.40	[3][4]

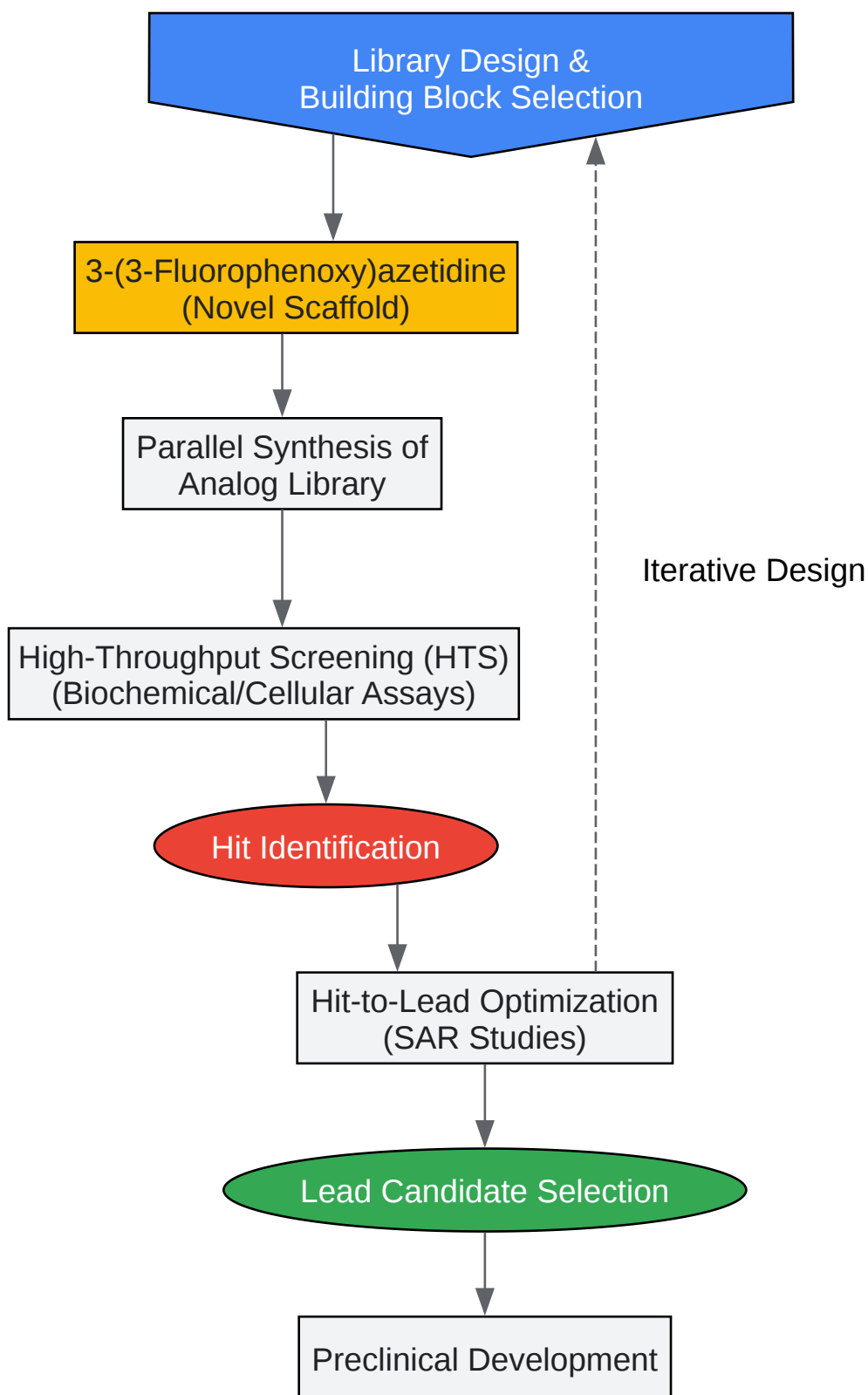
Synthesis and Characterization

The synthesis of substituted azetidines can be challenging due to the inherent ring strain.[9][10] However, established synthetic routes provide reliable access to compounds like **3-(3-Fluorophenoxy)azetidine**. A common and effective strategy involves the Williamson ether synthesis, starting from a protected 3-hydroxyazetidine.

Conceptual Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis and purification of **3-(3-Fluorophenoxy)azetidine**.





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